molecular formula C17H12N2O2 B514117 4-[2-(4-Nitrophenyl)ethenyl]quinoline CAS No. 4594-97-2

4-[2-(4-Nitrophenyl)ethenyl]quinoline

Cat. No.: B514117
CAS No.: 4594-97-2
M. Wt: 276.29g/mol
InChI Key: XIQMWPFHUZOJIB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Nitrophenyl)ethenyl]quinoline is a synthetic quinoline-stilbene hybrid compound of significant interest in medicinal chemistry research. Its molecular architecture incorporates a quinoline scaffold, a privileged structure in drug discovery known for diverse biological activities, linked via an ethenyl bridge to a 4-nitrophenyl group. This structure is related to novel compounds investigated for their antimicrobial potential. Research on analogous quinoline-stilbene derivatives has demonstrated promising in vitro antibacterial activity against pathogens such as Escherichia coli , with efficacy believed to stem from the inhibition of microbial DNA gyrase, a critical bacterial enzyme targeted by quinolone antibiotics . Furthermore, the quinoline core is a well-established pharmacophore in anticancer research. The structural features of this compound suggest potential for investigation as an inhibitor of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a validated target in oncology for cancers including hepatocellular carcinoma and breast adenocarcinoma . Researchers can utilize this chemical as a key intermediate for further derivatization or as a reference standard in bioactivity screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

4594-97-2

Molecular Formula

C17H12N2O2

Molecular Weight

276.29g/mol

IUPAC Name

4-[2-(4-nitrophenyl)ethenyl]quinoline

InChI

InChI=1S/C17H12N2O2/c20-19(21)15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12H

InChI Key

XIQMWPFHUZOJIB-VMPITWQZSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Modifications

  • Ester/Carboxylic Acid Derivatives: Compounds like [2-(4-nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate () introduce ester groups, improving solubility for drug formulation .
  • Amino and Methoxy Derivatives: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline () demonstrates how amino groups facilitate intermolecular hydrogen bonding, critical for crystal engineering .

Fused-Ring Systems

Thieno[3,2-c]quinoline derivatives (e.g., ) exhibit extended conjugation and rigid planar structures, enhancing their utility in optoelectronics and as kinase inhibitors .

Q & A

Q. What are the common synthetic routes for preparing 4-[2-(4-Nitrophenyl)ethenyl]quinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-nitrobenzaldehyde and quinoline precursors, followed by cyclization. A key approach involves nitro group reduction using catalytic hydrogenation (e.g., Pd/C or rare-earth catalysts under reflux) to stabilize intermediates . Reaction conditions such as solvent polarity (e.g., water vs. ethanol), temperature (80–120°C), and catalyst loading significantly affect yield (60–85%) and purity. For example, aqueous reflux conditions minimize side reactions but may reduce solubility of aromatic intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • IR Spectroscopy : Prioritize stretching vibrations for nitro groups (~1520 cm⁻¹) and ethenyl C=C bonds (~1600 cm⁻¹) to confirm functional groups.
  • NMR : Analyze quinoline proton environments (δ 7.5–9.0 ppm in ¹H NMR) and nitro-phenyl coupling in ¹³C NMR.
  • X-ray Crystallography : Resolve π-π stacking between quinoline and nitro-phenyl moieties, critical for understanding solid-state interactions .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate purity .

Q. What are the primary research applications of this compound in medicinal chemistry, and how do structural modifications impact bioactivity?

  • Methodological Answer : This compound serves as a scaffold for Alzheimer’s disease therapeutics, targeting acetylcholinesterase inhibition. Structural modifications (e.g., substituting the nitro group with methoxy or chlorine) enhance blood-brain barrier permeability and binding affinity . For example, replacing the nitro group with a trifluoromethyl moiety increased inhibitory potency by 30% in vitro .

Advanced Research Questions

Q. How can researchers optimize catalytic hydrogenation conditions for reducing the nitro group in this compound derivatives while minimizing side reactions?

  • Methodological Answer :
  • Catalyst Selection : Use Pd/C or Raney Ni with controlled H₂ pressure (1–3 atm) to avoid over-reduction of the quinoline core.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing dehalogenation or ring-opening side reactions .
  • Temperature Modulation : Lower temperatures (25–50°C) improve selectivity but may prolong reaction time. Monitor via TLC or in situ FTIR to terminate reactions at the amine stage .

Q. What strategies are recommended for resolving discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., X-ray crystallography) in structural analysis?

  • Methodological Answer :
  • Basis Set Validation : Compare B3LYP/6-31G(d,p) results with higher-tier methods (e.g., MP2) to assess electron correlation effects.
  • Solvent Correction : Apply implicit solvent models (e.g., PCM) to theoretical calculations to match experimental conditions .
  • Crystal Packing Analysis : Use Mercury software to evaluate intermolecular forces (e.g., hydrogen bonding) that DFT may overlook .

Q. In designing SAR studies for this compound analogs, which substitution patterns most significantly impact binding affinity to biological targets?

  • Methodological Answer :
  • Positional Effects : Para-substitutions on the phenyl ring (e.g., -NO₂, -Cl) enhance steric complementarity with hydrophobic enzyme pockets.
  • Electron-Withdrawing Groups : Nitro and sulfonyl groups increase electrophilicity, improving interactions with catalytic serine residues in cholinesterases .
  • Quinoline Core Modifications : Methyl or ethyl groups at the 6-position improve metabolic stability by reducing CYP450 oxidation .

Q. When encountering contradictory biological activity data across studies, what methodological factors should be critically evaluated?

  • Methodological Answer :
  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.8) and ionic strength, which alter ligand-protein interactions.
  • Compound Purity : Verify via HPLC (>95%) to exclude impurities that may antagonize activity .
  • Cell Line Variability : Use isogenic cell models to control for genetic drift in cytotoxicity assays .

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